

# BGB-290 (Pamiparib): A Technical Guide to a Brain-Penetrant PARP Inhibitor

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## Compound of Interest

Compound Name: BGB-290

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This technical guide provides a comprehensive overview of the brain-penetrant Poly (ADP-ribose) polymerase (PARP) inhibitor **BGB-290**, also known as pamiparib. Developed by BeiGene, pamiparib is a potent and selective inhibitor of PARP1 and PARP2, enzymes critical to DNA damage repair. Its ability to cross the blood-brain barrier (BBB) makes it a promising agent for treating primary and metastatic brain malignancies. This document synthesizes key preclinical and clinical findings, details experimental methodologies, and visualizes core concepts.

## Core Pharmacological Profile

Pamiparib is an investigational small molecule inhibitor that has demonstrated high selectivity for PARP1 and PARP2.<sup>[1]</sup> Preclinical studies have highlighted its potent anti-proliferation activity in tumor cell lines with deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1/2 mutations.<sup>[1][2]</sup> A key feature of pamiparib is its ability to penetrate the blood-brain barrier, a significant advantage over other PARP inhibitors.<sup>[1][3]</sup> Furthermore, unlike some other PARP inhibitors, pamiparib is not a substrate for the P-glycoprotein (P-gp) efflux pump, which can otherwise restrict drug delivery across the BBB.<sup>[4][5]</sup>

## In Vitro Activity & Potency

Pamiparib demonstrates potent inhibition of PARP enzymes and cellular PARylation, along with strong DNA-trapping activity. The trapping of PARP enzymes on DNA is a key mechanism of action, leading to cytotoxic complexes that are particularly lethal to cancer cells with deficient DNA repair pathways.[6][7]

Parameter	IC50 Value (nM)	Source
PARP1 Inhibition (Enzymatic)	1.3	[4][6]
PARP2 Inhibition (Enzymatic)	0.9	[4][6]
Cellular PARylation Inhibition	0.2 - 0.24	[4][6][8]
PARP-DNA Trapping	13.0	[2][8]

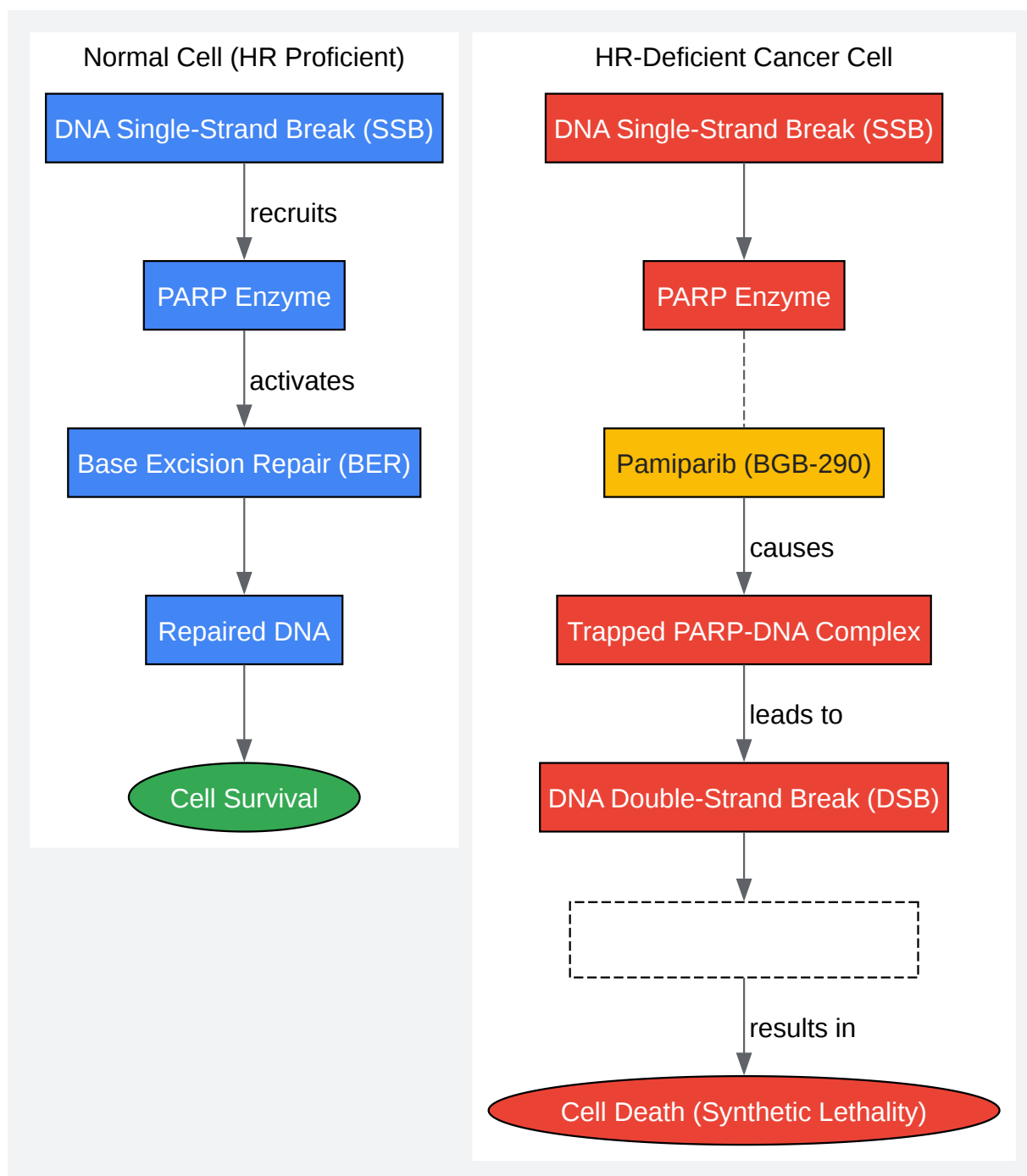
## Preclinical Pharmacokinetics and Brain Penetration

Preclinical studies in mice have consistently shown that pamiparib achieves significant exposure in the brain.[4][6] This characteristic is crucial for its potential application in treating brain tumors like glioblastoma (GBM) and brain metastases.[3]

Animal Model	Brain Penetration (% of Plasma Exposure)	Key Findings	Source
Mice (C57)	17 - 20%	Significant brain penetration observed after oral administration.	[3][4][6][8]
Mice (Intracranial H209 Xenograft)	Tissue/Blood Ratio: 0.24 (at 0.5h), 0.38 (at 4h)	A single oral dose of 3 mg/kg was sufficient to completely inhibit PARylation in brain tumor tissue.	[1][9]

## Mechanism of Action and Therapeutic Rationale

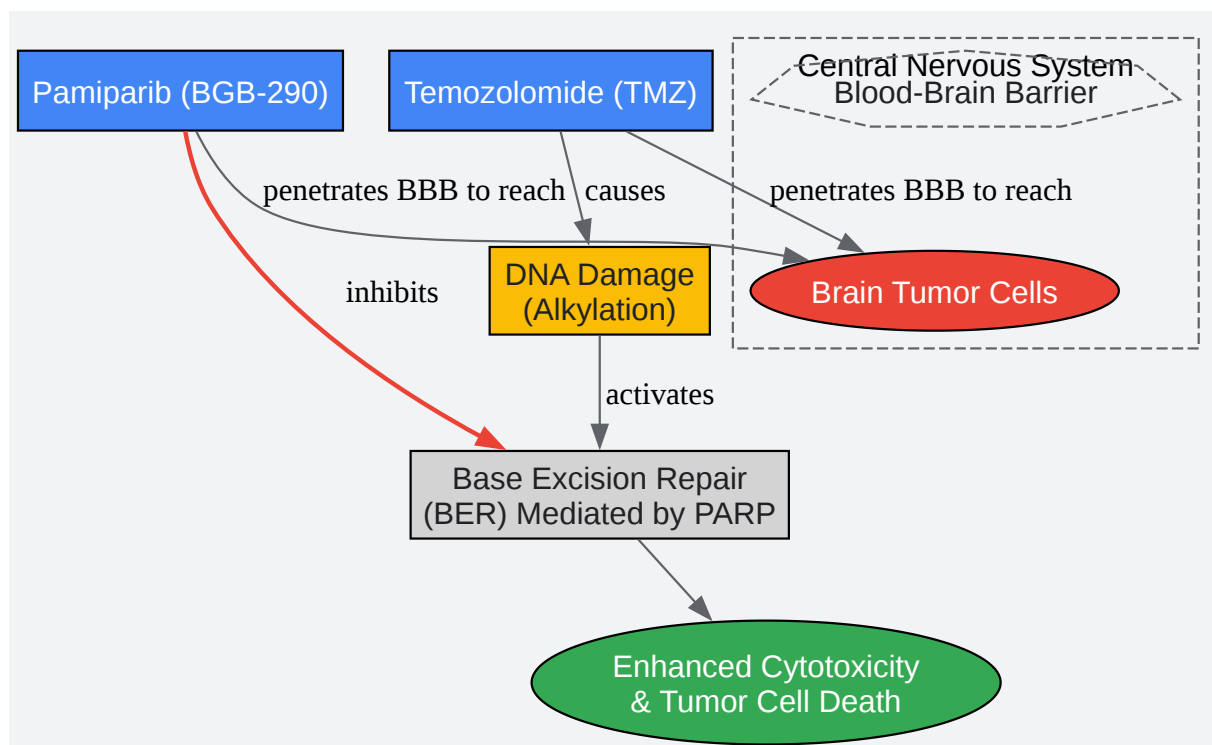
PARP enzymes are central to the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. When PARP is inhibited, these SSBs are not repaired and can collapse replication forks during DNA synthesis, leading to the formation of more toxic DNA double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the Homologous Recombination (HR) pathway. However, in cancer cells with mutations in HR genes (like BRCA1/2), these DSBs cannot be repaired, leading to genomic instability and cell death—a concept known as synthetic lethality. Pamiparib's ability to trap PARP on DNA enhances this cytotoxic effect.[2]



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**Caption:** PARP Inhibition and Synthetic Lethality Pathway.

The brain-penetrant nature of pamiparib provides a strong rationale for its combination with DNA-damaging agents like temozolomide (TMZ), the standard of care for glioblastoma.[3] TMZ methylates DNA, and PARP inhibition can prevent the repair of this damage, enhancing TMZ's cytotoxic effects.[1] This synergy is particularly relevant for treating brain tumors.[3]



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**Caption:** Rationale for Combining Pamiparib and Temozolomide.

## Key Experimental Protocols

### PARP1/2 Enzymatic Inhibition Assay

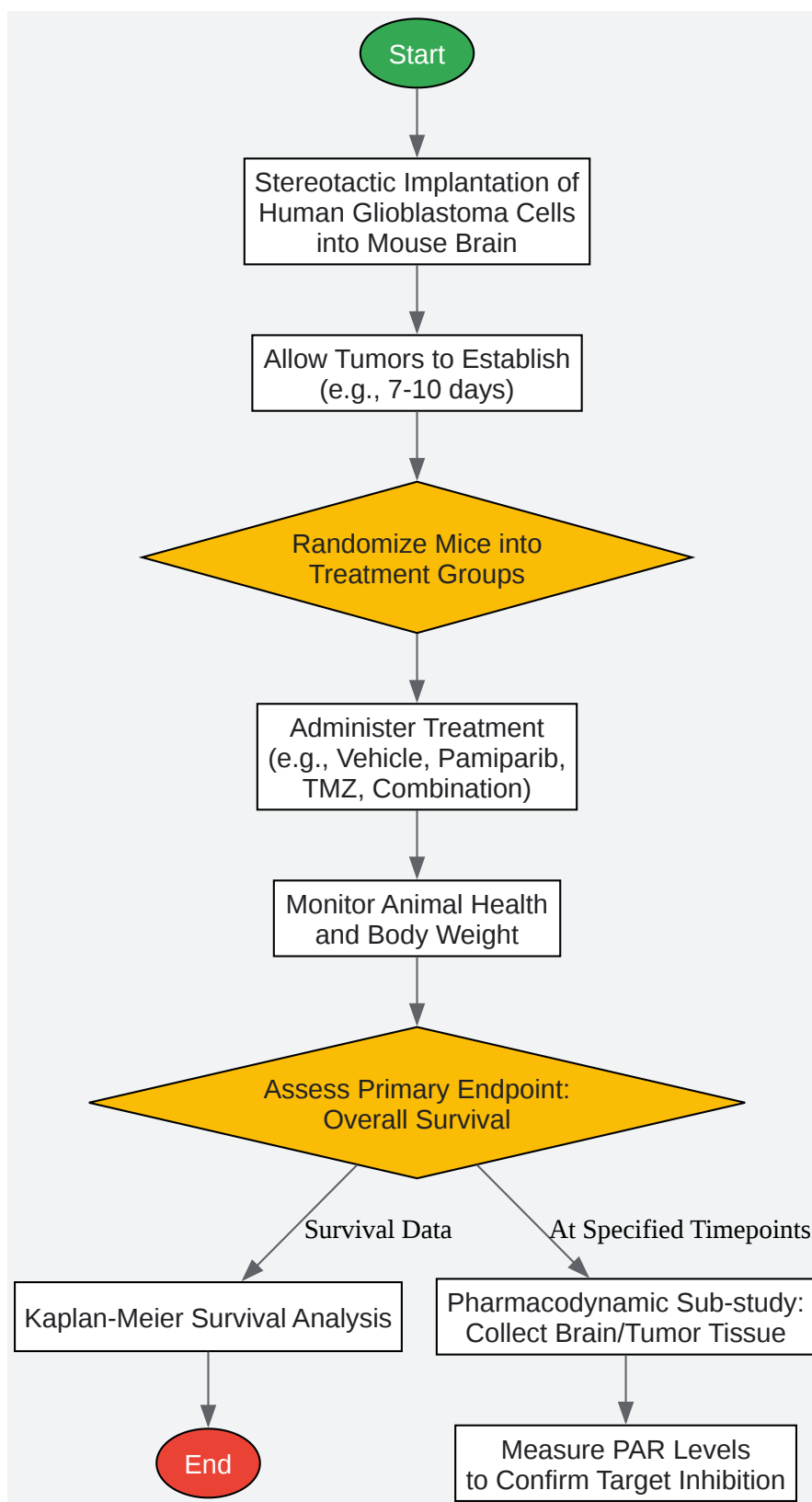
The inhibitory activity of pamiparib against PARP1 and PARP2 is determined using a biochemical assay. Recombinant human PARP1 or PARP2 enzyme is incubated with a histone-coated plate and a biotinylated NAD<sup>+</sup> substrate. The incorporation of biotinylated ADP-ribose onto histone proteins is quantified using a streptavidin-conjugated reporter. The assay is performed with varying concentrations of pamiparib to determine the IC<sub>50</sub> value, which is the concentration required to inhibit 50% of the enzyme's activity.

## Cellular PARylation Assay

To measure the inhibition of PARP activity within cells, a cell-based assay is used. HeLa cells, for example, are treated with various concentrations of pamiparib for a set period (e.g., 18 hours).[10] Subsequently, DNA damage is induced using an agent like hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) to stimulate PARP activity. The levels of poly(ADP-ribose) (PAR) polymers are then quantified using an ELISA-based method or immunofluorescence, allowing for the calculation of an IC<sub>50</sub> value for cellular PARP inhibition.[10]

## In Vivo Intracranial Xenograft Model

The efficacy of pamiparib in a brain tumor setting is evaluated using orthotopic xenograft models. This involves the stereotactic implantation of human cancer cells (e.g., SCLC line H209 or glioblastoma cells) directly into the brains of immunocompromised mice.[1][3] After tumors are established, mice are randomized into treatment groups (e.g., vehicle, TMZ alone, pamiparib alone, and combination).[3] Pamiparib is typically administered orally. Efficacy is assessed by monitoring animal survival, with data often presented as Kaplan-Meier survival curves.[1] Pharmacodynamic assessments can be performed on brain and tumor tissues to confirm target engagement (i.e., inhibition of PARylation).[9]



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**Caption:** Workflow for an In Vivo Intracranial Xenograft Study.

## Clinical Studies Overview

Pamiparib has been evaluated in multiple clinical trials for solid tumors, with a particular focus on ovarian cancer and glioblastoma.[\[11\]](#)[\[12\]](#)[\[13\]](#)

### Phase I Studies in Solid Tumors

An initial Phase I dose-escalation study (NCT02361723) in patients with advanced solid tumors established a favorable safety profile and promising anti-tumor activity.[\[12\]](#) The recommended Phase 2 dose (RP2D) was determined to be 60 mg twice daily (BID).[\[14\]](#)

Parameter	Finding	Source
Maximum Tolerated Dose (MTD)	80 mg BID	<a href="#">[12]</a>
Recommended Phase 2 Dose (RP2D)	60 mg BID	<a href="#">[14]</a> <a href="#">[15]</a>
Common Drug-Related G3/4 AEs	Anemia (13-18.6%), Neutropenia (6.2-8%)	<a href="#">[12]</a> <a href="#">[14]</a>
Pharmacokinetics	Linear dose-dependent PK, ~2-fold accumulation at steady state, median t <sub>1/2</sub> of ~13 hours.	<a href="#">[12]</a> <a href="#">[14]</a>
Target Engagement	Robust (>80%) and sustained PAR inhibition in PBMCs at doses ≥ 10 mg BID.	<a href="#">[12]</a>

### Efficacy in Ovarian Cancer

In a Phase II study (NCT03333915) of patients with germline BRCA-mutated ovarian cancer previously treated with at least two lines of chemotherapy, pamiparib demonstrated significant antitumor activity.[\[15\]](#)



Patient Cohort	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Duration of Response (DoR)	Source
Platinum-Sensitive (PSOC)	64.6%	95.1%	14.5 months	<a href="#">[15]</a> <a href="#">[16]</a>
Platinum-Resistant (PROC)	31.6%	94.7%	Not Reported	<a href="#">[15]</a> <a href="#">[16]</a>

## Studies in Glioblastoma (GBM)

Given its ability to cross the BBB, pamiparib has been investigated in patients with glioblastoma, an aggressive primary brain tumor. A Phase Ib/II study (NCT03150862) evaluated pamiparib in combination with radiation therapy (RT) and/or temozolomide (TMZ) in both newly diagnosed and recurrent/refractory GBM.[\[5\]](#)[\[13\]](#) A separate Phase I/II study investigated pamiparib with metronomic low-dose TMZ in recurrent IDH mutant gliomas.[\[17\]](#)

Trial (Arm)	Patient Population	Treatment	Key Efficacy Results	Source
NCT03150862 (Dose Escalation/Expansion)	Treatment-Naïve (MGMT Unmethylated)	Pamiparib + RT and/or TMZ	DCR: 67.9%, ORR: 11.3%	[13]
NCT03150862 (Dose Escalation/Expansion)	Recurrent/Refractory	Pamiparib + TMZ	DCR: 40.9%, ORR: 13.6%	[13]
Phase I/II Recurrent IDHmt Glioma	Recurrent IDH Mutant Glioma	Pamiparib + Metronomic TMZ	Unbound Tumor/Plasma Ratio: ~0.95. Meaningful ORR not achieved, but some patients had prolonged PFS.	[17]

These studies confirmed that pamiparib achieves pharmacologically active concentrations in both enhancing and non-enhancing brain tumors.[17] While combination therapies were generally tolerable, cumulative hematologic toxicity was a notable challenge.[17]

## Conclusion

**BGB-290** (pamiparib) is a potent, selective, and brain-penetrant PARP1/2 inhibitor. Its strong preclinical profile, characterized by high enzymatic and cellular potency and significant CNS penetration, has established a clear therapeutic rationale for its use in brain malignancies. Clinical data have confirmed its ability to reach brain tumors and have shown anti-tumor activity, particularly in ovarian cancer. Ongoing research and clinical trials continue to explore its full potential, both as a monotherapy and in combination with DNA-damaging agents, for difficult-to-treat cancers within the central nervous system.

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